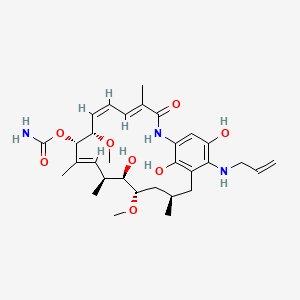
Retaspimycin
Vue d'ensemble
Description
- Elle appartient à la classe des analogues de la 17-allylamino-17-démethoxygeldanamycine (17-AAG) .
- Le composé a la structure chimique : !Retaspimycin Chemical Structure
Retaspimycine: est un inhibiteur puissant de (protéine de choc thermique 90), une chaperonne moléculaire impliquée dans le repliement et la stabilisation des protéines.
Méthodes De Préparation
Voies de synthèse: La Retaspimycine peut être synthétisée par des réactions chimiques. Une voie de synthèse courante implique la modification des dérivés de la geldanamycine.
Conditions de réaction: Les conditions de réaction spécifiques peuvent varier, mais les étapes clés impliquent l'allylation et la déméthoxylation.
Production industrielle: Les méthodes de production à l'échelle industrielle sont propriétaires, mais elles impliquent probablement l'optimisation des voies de synthèse et des processus de purification.
Analyse Des Réactions Chimiques
Réactions: La Retaspimycine subit diverses réactions, notamment
Réactifs et conditions communs: Ceux-ci dépendent de la réaction spécifique. Par exemple
Produits majeurs: Le produit principal est la Retaspimycine elle-même.
Applications de la recherche scientifique
Chimie: Utilisé comme composé outil pour étudier l'inhibition de la Hsp90 et le repliement des protéines.
Biologie: Investigated for its effects on cellular processes, protein stability, and chaperone function.
Médecine: Des essais cliniques explorent son potentiel en tant qu'agent anticancéreux.
Industrie: Peut avoir des applications dans le développement de médicaments et les thérapies à base de protéines.
Mécanisme d'action
Inhibition de la Hsp90: La Retaspimycine se lie au site de liaison de l'ATP de la Hsp90, perturbant sa fonction.
Cibles moléculaires: La Hsp90 stabilise les protéines clientes (par exemple, les kinases, les facteurs de transcription).
Voies: L'inhibition affecte de multiples voies de signalisation, conduisant à une expression protéique modifiée et à des réponses cellulaires modifiées.
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study Hsp90 inhibition and protein folding.
Biology: Investigated for its effects on cellular processes, protein stability, and chaperone function.
Medicine: Clinical trials explore its potential as an anticancer agent.
Industry: May have applications in drug development and protein-based therapies.
Mécanisme D'action
Hsp90 Inhibition: Retaspimycin binds to the ATP-binding site of Hsp90, disrupting its function.
Molecular Targets: Hsp90 stabilizes client proteins (e.g., kinases, transcription factors).
Pathways: Inhibition affects multiple signaling pathways, leading to altered protein expression and cellular responses.
Comparaison Avec Des Composés Similaires
Caractéristiques uniques: La haute puissance et la solubilité de la Retaspimycine la distinguent.
Composés similaires: D'autres inhibiteurs de la Hsp90 comprennent la 17-AAG, la geldanamycine et le ganetespib.
1 Sydor JR, et al. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proc Natl Acad Sci U S A. 2006 Nov 14;103(46):17408-13. 2 Floris G, et al. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors. (Abstracts from referenced studies are available in the source.)
Propriétés
IUPAC Name |
[13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKGNIRUXAZDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















